Centrinone is a small molecule inhibitor that selectively targets Polo-like kinase 4 (PLK4) [, , , , ]. It is classified as a kinase inhibitor and plays a crucial role in scientific research as a tool to study centrosome biology, particularly centriole duplication. Centrinone's reversibility makes it a valuable tool for studying the dynamics of centrosome function [, ].
Centrinone is a selective inhibitor of Polo-like kinase 4, a serine-threonine protein kinase critical for the initiation of centriole assembly. This compound has gained attention in the field of cellular biology due to its ability to disrupt centriole duplication, thereby affecting cell cycle progression and mitotic spindle assembly. Centrinone is primarily researched for its potential applications in cancer therapy, particularly in targeting tumors characterized by abnormal centrosome numbers.
Centrinone was first developed as a reversible inhibitor of Polo-like kinase 4, which plays a pivotal role in centriole formation. The compound's classification falls under small molecule inhibitors, specifically targeting kinases involved in cell division and proliferation. Its chemical structure and properties have been explored through various studies, highlighting its relevance in cancer research and cellular biology.
The synthesis of centrinone involves several key steps that typically include:
Recent studies have described the synthesis of novel derivatives that enhance the potency of centrinone against Polo-like kinase 4, indicating ongoing research into optimizing this compound for therapeutic use .
Centrinone's molecular structure is characterized by a pyrazolo[3,4-d]pyrimidine backbone. The specific arrangement of atoms within this structure allows it to effectively inhibit Polo-like kinase 4.
The geometric configuration of centrinone facilitates its binding to the active site of Polo-like kinase 4, thereby inhibiting its activity and disrupting centriole duplication.
Centrinone primarily functions through competitive inhibition of Polo-like kinase 4. This inhibition leads to several downstream effects:
The mechanism by which centrinone exerts its effects involves:
Studies indicate that centrinone treatment significantly reduces cell viability in cancer cell lines with high levels of Polo-like kinase 4 expression .
Centrinone exhibits several notable physical and chemical properties:
These properties are crucial when considering formulation for therapeutic applications.
Centrinone has several significant applications in scientific research:
Centrinone emerged from a rational drug design program aimed at developing selective PLK4 inhibitors. Initial efforts utilized the pan-Aurora kinase and PLK4 inhibitor VX-680 (MK-0457) as a structural template. Through systematic optimization, researchers introduced a methoxy substituent at the C5 position, which significantly enhanced interaction with Met91—a residue positioned two amino acids C-terminal from the gatekeeper residue Leu89 in the PLK4 hinge region. This modification yielded a remarkable two orders-of-magnitude increase in PLK4 inhibition potency relative to Aurora kinases [2] [4]. The resulting compound, Centrinone, exhibits reversible binding kinetics with a dissociation constant (Ki) of 0.16 nM against PLK4, demonstrating exceptional selectivity (>1,000-fold) over Aurora A (Ki = 171 nM) and Aurora B (Ki = 436.76 nM) kinases [6] [8].
Table 1: Selectivity Profile of Centrinone
Target Kinase | Ki Value (nM) | Selectivity vs. PLK4 |
---|---|---|
PLK4 | 0.16 | Reference |
PLK4 (G95L mutant) | 68.57 | 428-fold reduction |
Aurora A | 171 | >1,000-fold |
Aurora B | 436.76 | >2,500-fold |
A critical milestone in Centrinone's validation was the development of an isogenic cell line expressing a drug-resistant PLK4 mutant (Gly95 to Leu, G95L). In this model, Centrinone treatment effectively depleted centrosomes in wild-type cells but not in cells harboring the G95L mutation, providing unequivocal evidence that its effects stem specifically from on-target PLK4 inhibition [2] [4]. The structural insights gained from Centrinone's development have since informed next-generation inhibitors. Notably, RP-1664—a clinical-stage PLK4 inhibitor—was engineered through structure-based optimization of Centrinone B (a closely related analogue) to remove potential metabolic liabilities associated with the nitrophenyl group while retaining potent PLK4 inhibition and exceptional selectivity over Aurora kinases [7].
PLK4 occupies a distinct phylogenetic position within the polo-like kinase family, which consists of five serine/threonine kinases (PLK1-5) sharing conserved N-terminal kinase domains and C-terminal polo-box domains (PBDs) that mediate substrate interactions and subcellular localization. Unlike PLK1-3, which feature two tandem polo boxes, PLK4 possesses a unique cryptic polo box architecture comprising two conventional polo boxes and an additional third single polo box. This structural divergence enables PLK4 homodimerization, which is essential for trans-autophosphorylation and catalytic activation [2] [9]. Functionally, PLK4 stands apart as the master regulator of centriole duplication rather than mitotic progression. Its kinase activity is exquisitely regulated through coupled activation and degradation cycles: autophosphorylation within its phosphodegron (residues 282–305) creates a recognition motif for the SCFβ-TrCP E3 ubiquitin ligase, targeting PLK4 for proteasomal degradation. This autoregulatory loop ensures centriole duplication occurs only once per cell cycle [2] [9].
Substrate specificity further distinguishes PLK4 from other PLKs. While PLK1-3 exhibit preferences for acidic residues surrounding the phosphorylation site, PLK4 recognizes a distinct hydrophobic consensus motif ([pS/pT]ΦΦ) C-terminal to the phosphorylation site. Phosphoproteomic analyses have identified hundreds of Centrinone-sensitive phosphorylation sites conforming to this motif, including both centrosomal proteins (e.g., CEP192, STIL) and non-canonical targets involved in diverse cellular processes [2]. This unique specificity profile enables selective pharmacological targeting, as evidenced by Centrinone's minimal effects on other PLK family members and Aurora kinases at concentrations that completely suppress PLK4 activity [6].
Table 2: Comparative Analysis of PLK Family Members
Kinase | Domain Structure | Primary Function | Substrate Preference | Sensitivity to Centrinone |
---|---|---|---|---|
PLK1 | Kinase + 2 tandem polo boxes | Mitotic progression | [D/E]x[pS/pT]Φ | Not inhibited |
PLK2 | Kinase + 2 tandem polo boxes | Centrosome maturation | [D/E]x[pS/pT]xEE | Not inhibited |
PLK3 | Kinase + 2 tandem polo boxes | Stress response | [D/E]x[pS/pT]xEE | Not inhibited |
PLK4 | Kinase + cryptic polo boxes | Centriole duplication | [pS/pT]ΦΦ | Ki = 0.16 nM |
Centriole Biogenesis Mechanisms
PLK4 serves as the master initiator of centriole assembly, positioning it at the apex of the centriole duplication hierarchy. During G1/S transition, PLK4 accumulates at the proximal wall of the parent centriole through interactions with scaffolding proteins CEP152 and CEP192. This recruitment triggers a cascade of phosphorylation events: PLK4 phosphorylates STIL, inducing a conformational change that facilitates STIL's interaction with SAS6. Subsequently, STIL-SAS6 complexes form the cartwheel structure of the nascent procentriole, establishing the nine-fold symmetry characteristic of centrioles [2] [9]. Centrinone-mediated inhibition disrupts this process with remarkable precision. Treatment induces a dose-dependent reduction in centriolar foci—evident through diminished staining for centriolar markers (e.g., Centrin, CPAP) and pericentriolar material components. With each cell division, Centrinone-treated cells progressively lose centrioles until the majority become acentrosomal [4] [9]. Intriguingly, Centrinone treatment of multiciliated Xenopus epithelial cells reduces centriole number, demonstrating PLK4's conserved role in regulating centriole amplification even in differentiated cell types [6].
PLK4 Dysregulation in Cancer Pathogenesis
PLK4 overexpression represents a common oncogenic event observed in diverse malignancies, including breast cancer (18% amplification rate), gastric cancer, lung adenocarcinoma, and classical Hodgkin's lymphoma. This dysregulation promotes centrosome amplification, which drives chromosomal instability through aberrant spindle formation and unequal chromosome segregation. Beyond its role in genomic instability, PLK4 participates in non-centrosomal oncogenic pathways, including actin-mediated cell motility, Arp2/3 complex-dependent invasion, and WNT signaling activation [2] [3] [5]. Centrinone has proven instrumental in dissecting PLK4's multifaceted contributions to cancer pathogenesis:
Table 3: Anticancer Effects of Centrinone Across Tumor Models
Cancer Type | Cell Lines Tested | Key Findings | Molecular Mechanisms |
---|---|---|---|
Acute Myeloid Leukemia | MOLM-13, KG-1, OCI-AML3 | Dose-dependent proliferation inhibition; reduced colony formation; G2/M arrest | ↓Cyclin A2/B1, ↓CDK1; Caspase-3/PARP activation |
Ewing's Sarcoma | WE-68, SK-ES-1, A673 | Induction of mitochondrial depolarization; caspase 3/7 activation; DNA fragmentation | Apoptosis via intrinsic pathway; polyploidy induction |
TRIM37-amplified Cancers | Breast adenocarcinoma | Synthetic lethality; >95% tumor growth inhibition in xenografts | TRIM37-dependent degradation of centrosomal proteins |
Synthetic Lethality in TRIM37-Amplified Cancers
A transformative application of Centrinone emerged from CRISPR/Cas9 screens identifying TRIM37 as a critical determinant of cellular response to PLK4 inhibition. TRIM37—an E3 ubiquitin ligase frequently amplified in breast cancer (17q23 amplicon)—exhibits synthetic lethality with PLK4 inhibition. Mechanistically, TRIM37 overexpression sensitizes cells to Centrinone by promoting ubiquitination and degradation of centrosomal proteins, particularly CEP192. Consequently, cancer cells with TRIM37 amplification become exquisitely dependent on PLK4-mediated centriole duplication pathways for survival. Centrinone treatment of TRIM37-high tumors achieves >95% growth inhibition in xenograft models at low doses (11 mg/kg BID), providing a compelling rationale for patient stratification based on TRIM37 status in clinical trials of PLK4 inhibitors [7] [9].
Non-Centrosomal Tumor Suppressor Mechanisms
Beyond centrosome depletion, Centrinone triggers p53-dependent cell cycle arrest through mechanisms independent of DNA damage or mitotic errors. Prolonged Centrinone exposure (≥72 hours) stabilizes p53 and induces its transcriptional target p21, leading to irreversible G1 arrest in normal cells. This response requires the E3 ligase TRIM37 and p53 pathway components (p21, 53BP1, USP28) but occurs independently of Hippo signaling or prolonged mitosis. In cancer cells retaining wild-type p53, Centrinone induces a senescence-like arrest, whereas p53-deficient malignancies undergo apoptosis through caspase-3/PARP activation pathways [3] [5] [9]. The compound's ability to simultaneously deplete centrosomes and engage tumor suppressor pathways highlights its multifaceted therapeutic potential across diverse cancer contexts.
Table 4: Centrinone-Regulated Phosphoproteins in Cellular Signaling
Protein Class | Representative Proteins | Phosphosite Motif | Biological Process Affected |
---|---|---|---|
Centrosomal components | CEP192, STIL, CEP131 | [pS/pT]LΦ | Centriole duplication, cartwheel assembly |
Cell cycle regulators | Cyclin B1, CDK1, NMYC | [pS/pT]PΦ | G2/M transition, mitotic progression |
Non-canonical targets | PTPN12, Arp2/3 complex | [pS/pT]ΦΦ | Cell migration, actin polymerization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7